An In-Depth Technical Guide to the Physicochemical Properties of Bis(p-trifluoromethylphenyl)phenylphosphine
An In-Depth Technical Guide to the Physicochemical Properties of Bis(p-trifluoromethylphenyl)phenylphosphine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(p-trifluoromethylphenyl)phenylphosphine. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data regarding the compound's molecular structure, stability, solubility, and spectroscopic signature. By detailing robust analytical methodologies and explaining the causal relationships behind its chemical behavior, this guide serves as an essential resource for the effective application and handling of this specialized triarylphosphine ligand.
Introduction
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. Bis(p-trifluoromethylphenyl)phenylphosphine is an asymmetrical triarylphosphine. Its structure and key identifiers are summarized below.
Molecular Structure Diagram
Caption: 2D representation of Bis(p-trifluoromethylphenyl)phenylphosphine.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Phenylbis(4-(trifluoromethyl)phenyl)phosphane |
| Molecular Formula | C₂₀H₁₃F₆P |
| Molecular Weight | 414.28 g/mol |
| CAS Number | 64124-12-1 |
| SMILES | C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
| InChI Key | ZJBCWWHMVNQLSL-UHFFFAOYSA-N |
Core Physicochemical Properties
The physical and chemical behaviors of a compound dictate its handling, application, and reactivity. The introduction of fluorine significantly impacts these properties.
Summary of Properties
| Property | Value / Description | Rationale and Implications |
| Physical Form | White to off-white crystalline solid | Unlike many simpler phosphines, its higher molecular weight and molecular symmetry allow for efficient crystal packing, resulting in a solid state at room temperature. |
| Melting Point | Data not consistently available in public literature. The related Tris[4-(trifluoromethyl)phenyl]phosphine melts at 73-77 °C. | The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range may indicate impurities. |
| Solubility | Generally soluble in common organic solvents such as chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and ethers (THF).[1] Insoluble in water. | The fluorinated phenyl groups increase lipophilicity. Good solubility in organic solvents is essential for its use in homogeneous catalysis.[2] |
| Stability & Handling | Air-sensitive, susceptible to oxidation to the corresponding phosphine oxide.[3] | The electron-withdrawing -CF₃ groups reduce the electron density on the phosphorus atom, making it less prone to oxidation than electron-rich phosphines, but it is still best handled under an inert atmosphere (N₂ or Ar).[3] |
| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage temperature is typically <15°C.[3] | Proper storage is crucial to prevent degradation, primarily through oxidation, which would yield the corresponding phosphine oxide and alter its efficacy as a ligand. |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The protocols described herein represent a self-validating system for quality control and research purposes.
Analytical Workflow
Caption: A logical workflow for the comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organophosphorus compounds. A combination of nuclei (³¹P, ¹⁹F, ¹H, ¹³C) should be analyzed.
Expert Insight: The ³¹P NMR chemical shift is exquisitely sensitive to the electronic environment of the phosphorus nucleus. For electron-deficient phosphines like this one, the signal is expected to be upfield (less negative or more positive) compared to electron-rich trialkylphosphines.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the phosphine into a clean, dry NMR tube under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Sealing: Cap the NMR tube securely and, if necessary, seal with parafilm to prevent atmospheric exposure.
-
Data Acquisition:
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external reference (δ = 0 ppm). A single sharp peak is expected, confirming the presence of a single phosphorus environment.[5]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal (likely a doublet due to coupling with phosphorus) is expected for the two equivalent -CF₃ groups.[6]
-
¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region (approx. 7.0-8.0 ppm) will show complex multiplets corresponding to the three distinct phenyl environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show signals for all carbon atoms, with those directly bonded to phosphorus exhibiting splitting (J-coupling).
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern of the compound.
Expert Insight: Due to the compound's thermal stability and volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The molecular ion peak [M]⁺ should be clearly visible at m/z ≈ 414.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Injection: Inject 1 µL of the sample solution.
-
GC Method: Program the oven with a temperature ramp (e.g., start at 100°C, ramp at 10°C/min to 300°C) to ensure good separation.
-
MS Detection: Acquire data in full scan mode to observe the molecular ion and key fragments. The presence of a strong peak at m/z 414 confirms the molecular weight.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability, respectively.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Place a small, accurately weighed amount of the solid sample (2-5 mg) into an aluminum DSC or TGA pan.
-
Instrument Setup: Place the pan in the instrument furnace. Purge with an inert gas (N₂) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during heating.
-
DSC Analysis (Melting Point): Heat the sample at a controlled rate (e.g., 10°C/min). An endothermic peak will be observed, with the onset temperature corresponding to the melting point.
-
TGA Analysis (Stability): Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C). The temperature at which significant weight loss begins is the decomposition temperature, indicating the upper limit of its thermal stability.
Mechanistic Implications and Applications
The unique electronic nature of Bis(p-trifluoromethylphenyl)phenylphosphine directly influences its performance in chemical transformations.
-
Role in Catalysis: The electron-withdrawing -CF₃ groups decrease the σ-donating ability of the phosphine ligand. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), this can accelerate the reductive elimination step, which is often rate-limiting, thereby increasing catalytic turnover.
-
Oxidation to Phosphine Oxide: Like all triarylphosphines, it can be oxidized to the corresponding phosphine oxide, Bis(p-trifluoromethylphenyl)phenylphosphine oxide. This oxidation is an important consideration, as the phosphine oxide is generally coordinatively inactive and represents a deactivated form of the ligand. The corresponding oxide is a stable, solid compound.[7] The relative resistance to oxidation compared to more electron-rich phosphines is a key advantage.
Conclusion
Bis(p-trifluoromethylphenyl)phenylphosphine is a highly functionalized ligand whose physicochemical properties are dominated by the strong electron-withdrawing nature of its trifluoromethyl substituents. It is a solid material with good solubility in common organic solvents and moderate stability towards air, requiring handling under an inert atmosphere for long-term integrity. Its characterization is definitively achieved through a combination of multinuclear NMR spectroscopy (³¹P, ¹⁹F), mass spectrometry, and thermal analysis. A thorough understanding of these properties, as outlined in this guide, is crucial for researchers aiming to leverage its unique electronic profile in catalysis and advanced materials development.
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